molecular formula C23H20N2O6 B5141417 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid

Cat. No. B5141417
M. Wt: 420.4 g/mol
InChI Key: QEVFDLQXQHJKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid, also known as MABA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound was first synthesized in the 1960s and has since been used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been used in various fields of scientific research, including biochemistry, pharmacology, and molecular biology. In biochemistry, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been used as a substrate for enzymes such as carboxypeptidase A and B, which cleave the amide bond between the benzoyl group and the amino group. In pharmacology, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been used as a model compound for the design of enzyme inhibitors. In molecular biology, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been used as a fluorescent probe for the detection of proteases and other enzymes.

Mechanism of Action

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid is a competitive inhibitor of carboxypeptidases A and B. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid also acts as a fluorescent probe for the detection of proteases and other enzymes. Upon cleavage of the amide bond between the benzoyl group and the amino group, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid emits fluorescence, which can be detected using a fluorescence spectrometer.
Biochemical and Physiological Effects:
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is a non-toxic compound and does not have any known adverse effects on human health.

Advantages and Limitations for Lab Experiments

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and is relatively inexpensive. 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid is also a versatile compound that can be used in various fields of scientific research. However, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has some limitations for lab experiments. It is a competitive inhibitor of carboxypeptidases A and B, which are enzymes that are present in many living organisms. This limits the use of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid in experiments involving living organisms.

Future Directions

There are several future directions for the use of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid in scientific research. One potential direction is the development of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid-based enzyme inhibitors for the treatment of various diseases. Another potential direction is the use of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid as a fluorescent probe for the detection of proteases and other enzymes in living organisms. Additionally, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid can be used as a model compound for the design of new enzyme inhibitors with improved efficacy and specificity. Overall, 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has great potential for future research in various fields of science.

Synthesis Methods

The synthesis of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid involves the reaction of 3,4-diaminobenzoic acid with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid due to its simplicity and high yield.

properties

IUPAC Name

3,4-bis[(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-30-17-7-3-5-14(11-17)21(26)24-19-10-9-16(23(28)29)13-20(19)25-22(27)15-6-4-8-18(12-15)31-2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVFDLQXQHJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis{[(3-methoxyphenyl)carbonyl]amino}benzoic acid

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